![molecular formula C17H15FN2O3S B2925309 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034521-63-4](/img/structure/B2925309.png)
4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide
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Overview
Description
The compound is related to a patent filed by Cornell University and Novita Pharmaceuticals, Inc. for compounds and methods for inhibiting fascin . Fascin is an actin-bundling protein involved in cell motility, and it’s overexpressed in many types of cancers. Inhibiting fascin could potentially be a therapeutic strategy for treating cancer .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies
Research has demonstrated the value of various sulfonamide derivatives in understanding adsorption behaviors and corrosion inhibition properties on metal surfaces, which is crucial for material science and engineering. For instance, studies involving similar compounds have utilized quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies, illustrating how these methodologies can be applied to explore the properties of 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide (S. Kaya et al., 2016).
Synthesis and Characterization of Fluorinated Heterocycles
The synthesis of fluorinated compounds, including those related to 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide, has been extensively researched to understand their chemical properties and potential applications in various fields such as organic electronics and pharmaceuticals. Studies on the synthesis and NMR characterization of fluorosubstituted heterocycles provide insights into the structural and electronic characteristics of these molecules (E. Dvornikova et al., 2003).
Asymmetric Synthesis and Electrophilic Fluorination
Research into asymmetric synthesis and electrophilic fluorination techniques reveals the complexity and precision required in creating enantiomerically pure compounds, including those similar to 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide. These studies are fundamental in developing methodologies for producing chiral molecules with high enantiomeric excess, which are crucial in drug development and synthesis of bioactive compounds (Takeshi Yamamoto et al., 2011).
Advanced Materials and Drug Development
The exploration of sulfonamide compounds in the context of advanced material science and potential pharmaceutical applications is a burgeoning field. For example, the structural investigation of molecules similar to 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide can lead to the development of new active pharmaceutical ingredients (APIs) for treating conditions such as dementia. These studies often involve single-crystal X-ray and solid-state NMR characterization to understand the molecular geometry and electronic properties of the compounds (Tomasz Pawlak et al., 2021).
Mechanism of Action
properties
IUPAC Name |
4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-8-15(18)3-5-17(12)24(21,22)20-10-13-2-4-16(19-9-13)14-6-7-23-11-14/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWJMRFXIBSNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide |
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